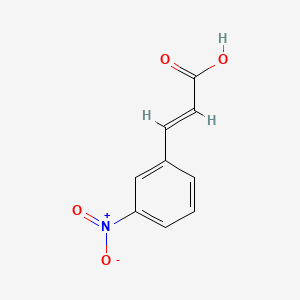
3-Nitrocinnamic acid
Overview
Description
3-nitrocinnamic acid is a C-nitro compound comprising trans-cinnamic acid having a nitro group at position 3 on the phenyl ring. It derives from a trans-cinnamic acid.
Scientific Research Applications
1. Crystal Growth and Optical Properties
3-Nitrocinnamic acid (3NCA) has been synthesized and studied for its crystal growth properties, particularly in aqueous solutions. This research involved examining the crystal structure using X-ray diffraction (XRD), exploring molecular geometry, and investigating intermolecular hydrogen bonding and vibrational wavenumbers using density functional theory (DFT) methods. The study found that 3NCA forms cyclic dimers in the crystal with significant hydrogen bonding, contributing to its thermal stability and mechanical strength. Additionally, 3NCA demonstrated potential in nonlinear optical applications, with its second harmonic frequency generation efficiency being higher than that of urea, suggesting its use in optical devices (Alen et al., 2013).
2. Chemical Synthesis and Intermediates
This compound is an important intermediate in various chemical syntheses. For example, it has been synthesized from 3-nitrobenzaldehyde and used in the synthesis of 3-aminocinnamic acid. This process involves condensation reactions and deoxidization steps. The chemical structure of the synthesized compound was confirmed using melting point analysis and infrared spectroscopy, highlighting its significance in organic synthesis and pharmaceutical research (Yin Qun, 2010).
3. Reactions with Indole and Pyrrole Derivatives
The reactions of α-nitrocinnamic acids esters with indole and its derivatives have been studied, leading to the formation of products with potential medicinal applications. These reactions result in the alkylation of the heterocycle, contributing to the synthesis of various organic compounds. For instance, hydrogenation of these adducts can produce indolylaminopropanoate, a precursor for the synthesis of phenyl-substituted tryptophan derivatives (Baichurina et al., 2011).
4. Coordination Polymers and Structural Studies
Research on the sodium salt of trans-2-nitrocinnamic acid has led to the discovery of one-dimensional coordination polymers. These polymers are based on octahedral NaO6 centres and are stabilized by hydrogen bonds. Such studies are crucial in the field of crystal engineering and materials science, providing insights into the design of new materials with specific properties (Smith & Wermuth, 2009).
5. Supramolecular Chemistry and Chirality
A study of trans-3-nitrocinnamic acid (3-NCA) revealed its ability to self-assemble into helical structures in solution, exhibiting chiral symmetry breaking. This phenomenon was amplified upon casting on a solid substrate, demonstrating macroscopic chirality detectable via circular dichroism measurements. Such studies contribute significantly to the understanding of chiral symmetry breaking and its amplification in self-assembled systems, which is vital in the development of chiral materials and enantioselective processes (Jiang et al., 2018).
Safety and Hazards
3-Nitrocinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Mechanism of Action
Target of Action
It’s important to note that the compound’s structure and functional groups may allow it to interact with various biological targets .
Pharmacokinetics
The compound’s molecular weight (193.1562 g/mol) and structure suggest that it could be absorbed and distributed in the body, but the specifics of these processes and the compound’s bioavailability remain unknown .
Result of Action
Safety data sheets indicate that the compound may cause skin and eye irritation, and may also cause respiratory irritation
Action Environment
The action of 3-Nitrocinnamic acid can be influenced by various environmental factors. For instance, the compound is water-soluble, which means it could spread in water systems . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals.
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXMVRYHLZMQIG-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060298, DTXSID40901345 | |
| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_448 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless powder; [Alfa Aesar MSDS] | |
| Record name | m-Nitrocinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1772-76-5, 555-68-0 | |
| Record name | (2E)-3-(3-Nitrophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Nitrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-nitrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WU65J930 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-Nitrocinnamic Acid?
A1: this compound (3NCA) is an organic compound with the molecular formula C₉H₇NO₄. It has a molecular weight of 193.15 g/mol. Structurally, it comprises a benzene ring substituted at the meta position with a nitro group (-NO₂) and an acrylic acid group (-CH=CH-COOH). [] Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR), further confirm its structure and characteristics. [, ]
Q2: How does the structure of this compound contribute to its self-assembly properties?
A2: this compound exhibits unique self-assembly behavior, forming helical structures in solution. [] This spontaneous symmetry breaking arises from a combination of hydrogen bonding between carboxylic acid groups and dipole-dipole interactions influenced by the nitro group. [] Other isomers or related molecules lack this specific arrangement, highlighting the crucial role of the nitro group's position and its interaction with surrounding molecules in driving this self-assembly process.
Q3: Can you elaborate on the chiral symmetry breaking observed in this compound?
A3: While this compound itself is achiral, its self-assembly into helical structures in solution demonstrates a fascinating example of chiral symmetry breaking. [] This means that despite the individual molecules lacking chirality, the supramolecular helical structures formed exhibit a preference for either a left- or right-handed configuration. Upon casting on a solid substrate, this tiny chiral bias in the solution is amplified, leading to a detectable macroscopic chirality measurable through circular dichroism. []
Q4: Are there any insights from computational chemistry regarding this compound?
A4: Density functional theory (DFT) calculations have been employed to investigate the geometry, intermolecular hydrogen bonding, and vibrational frequencies of this compound. [] These calculations help to correlate theoretical predictions with experimental findings from techniques like X-ray diffraction, providing a more comprehensive understanding of the molecule's structure and properties.
Q5: What are the applications of this compound in material science?
A5: this compound has shown potential in materials science due to its non-linear optical properties. [] Studies using the Kurtz and Perry powder test revealed that this compound exhibits second harmonic generation, indicating its potential use in applications such as frequency doubling and optical data storage. []
Q6: Has research explored the reactivity of this compound in chemical reactions?
A6: Yes, this compound has been studied in the context of photochemical reactions. Notably, it undergoes an unusual [2+2] photocycloaddition reaction with tryptamine in the solid state, leading to a cyclobutane adduct. [] This reaction pathway differs from what is observed in solution, highlighting the influence of solid-state packing on chemical reactivity.
Q7: What analytical techniques are relevant for studying this compound?
A7: Several analytical techniques are employed to characterize and quantify this compound. These include:
- X-ray diffraction (XRD): Used to determine crystal structure and confirm molecular geometry. [, ]
- Infrared spectroscopy (IR): Provides information about functional groups and bonding within the molecule. [, ]
- Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light, useful for studying chiral molecules and supramolecular assemblies. []
- Thermogravimetric analysis (TGA) and Differential thermal analysis (DTA): Used to study the thermal stability and decomposition patterns of the compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


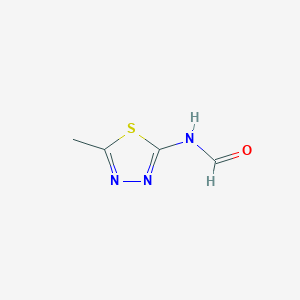


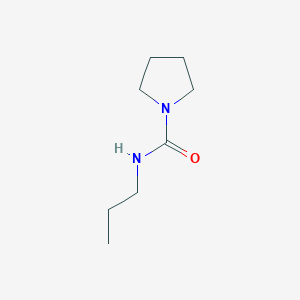

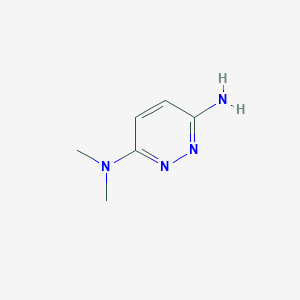



![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)
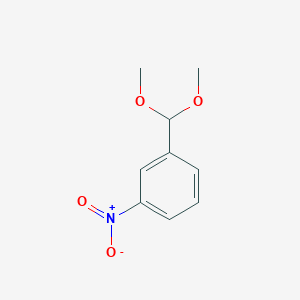
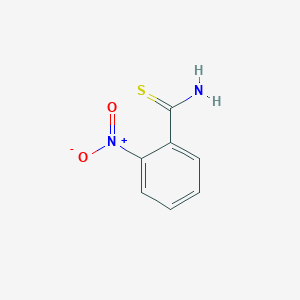
![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)

